3,5-Di-tert-butylcatechol

Antioxidant Activity Radical Scavenging Kinetic Analysis

3,5-Di-tert-butylcatechol (3,5-DTBC) delivers 1.7–2.7× higher radical scavenging efficiency (kinh) vs. 4-tert-butylcatechol and unsubstituted catechol in styrene peroxidation assays. This sterically hindered catechol derivative is the preferred substrate for biomimetic catechol oxidase studies, yielding the stable quinone 3,5-DTBQ for quantitative catalytic readouts. In monomer production, its use at 0.1–0.6 wt% in 4-TBC-based inhibitor formulations simplifies inhibitor removal, reduces waste, and extends catalyst life. For R&D and industrial procurement, 3,5-DTBC offers validated performance, competitive pricing, and reliable supply.

Molecular Formula C14H22O2
Molecular Weight 222.32 g/mol
CAS No. 122983-47-5
Cat. No. B055391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Di-tert-butylcatechol
CAS122983-47-5
Synonyms3,5-di-t-butyl catechol
3,5-di-tert-butylcatechol
Molecular FormulaC14H22O2
Molecular Weight222.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)O)O)C(C)(C)C
InChIInChI=1S/C14H22O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,15-16H,1-6H3
InChIKeyPJZLSMMERMMQBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Di-tert-butylcatechol (CAS 122983-47-5): A Sterically Hindered Catechol for Research and Industrial Applications


3,5-Di-tert-butylcatechol (3,5-DTBC, CAS 122983-47-5) is a sterically hindered catechol derivative characterized by the presence of two bulky tert-butyl groups at the 3- and 5- positions of the benzene ring. This molecular architecture confers distinct physicochemical properties, including a calculated logP of 4.26, a melting point range of 95-100°C, and a predicted boiling point of approximately 309.7°C . These steric and electronic features differentiate 3,5-DTBC from simpler catechol derivatives and underpin its unique applications as a specialized antioxidant, a robust substrate for biomimetic enzyme studies, and a component in advanced material stabilization.

Why 3,5-Di-tert-butylcatechol Cannot Be Simply Substituted by Unhindered Catechols or Mono-tert-butyl Analogs


The dual tert-butyl substitution of 3,5-Di-tert-butylcatechol is not merely a structural variation; it fundamentally alters the compound's reactivity, stability, and mechanism of action compared to its unhindered (catechol) or mono-substituted (4-tert-butylcatechol) analogs. This substitution pattern dictates a shift from a primary antioxidant mechanism to one dominated by steric protection and altered electrochemical behavior, directly impacting its performance as a stabilizer and a research tool [1]. As demonstrated in the following section, substituting 3,5-DTBC with a less hindered analog can lead to a significant loss in radical scavenging efficiency, altered substrate kinetics in enzymatic studies, and compromised performance in applications where its unique steric profile is required [2].

Quantitative Evidence for Selecting 3,5-Di-tert-butylcatechol over Analogs: A Comparative Data Guide


Superior Radical Scavenging Activity of 3,5-DTBC Compared to Catechol and 4-TBC

The antioxidant activity of 3,5-di-tert-butylcatechol (3,5-DTBC) is markedly higher than that of unhindered catechol and its mono-tert-butyl analog, 4-tert-butylcatechol (4-TBC). This difference is quantified by the inhibition rate constant (kinh), a measure of radical scavenging efficiency [1].

Antioxidant Activity Radical Scavenging Kinetic Analysis

3,5-DTBC as a Key Impurity for Enhanced Removal Efficiency in Industrial Polymerization Inhibitor Formulations

In a patented composition designed to prevent polymerization, 3,5-di-tert-butylcatechol (3,5-DTBC) is not the primary active ingredient but a critical impurity. The invention demonstrates that a formulation containing a specific amount of 3,5-DTBC (0.1% to 0.6% by weight) as an impurity in a >98% 4-tert-butylcatechol (4-TBC) base surprisingly enables substantially easier removal of the inhibitor before polymerization [1].

Polymerization Inhibition Monomer Stabilization Industrial Process Optimization

3,5-DTBC is a Validated, High-Activity Substrate for Catechol Oxidase Biomimetic Studies

3,5-di-tert-butylcatechol (3,5-DTBC) is the established proxy substrate for evaluating the catalytic activity of synthetic models of the catechol oxidase enzyme. This is evidenced by a comprehensive kinetic study on a series of copper complexes, where 3,5-DTBC oxidation was monitored to determine key catalytic parameters [1]. The highest reported catalytic turnover (kcat) for a biomimetic complex using 3,5-DTBC approaches that of the native enzyme.

Bioinorganic Chemistry Enzyme Mimicry Catalytic Kinetics

Thermochemical Distinction of 3,5-DTBC from Catechol and 4-TBC

The thermochemical properties of 3,5-di-tert-butylcatechol (3,5-DTBC) are distinct from those of its simpler analogs, reflecting the energetic impact of dual tert-butyl substitution. This is demonstrated by direct calorimetric measurements of their standard molar enthalpies of formation and fusion [1].

Physical Chemistry Thermochemistry Substituent Effects

Optimal Scientific and Industrial Applications for 3,5-Di-tert-butylcatechol Based on Verified Evidence


Development of High-Performance Antioxidant Systems

Based on its 1.7- to 2.7-fold higher radical scavenging rate constant (kinh) compared to 4-tert-butylcatechol and catechol, respectively, 3,5-di-tert-butylcatechol is the preferred building block for designing new antioxidants intended for demanding environments. Its superior activity in the standard styrene peroxidation assay directly translates to more effective stabilization of polymers, lubricants, or other materials susceptible to oxidative degradation [1].

Optimizing Industrial Monomer Purification Processes

In the large-scale production of monomers like butadiene and isoprene, the specific use of 3,5-di-tert-butylcatechol as a controlled impurity (at 0.1-0.6 wt%) within a 4-tert-butylcatechol-based inhibitor formulation provides a quantifiable process advantage. As demonstrated by a key patent, this specific composition enables easier and more cost-effective removal of the inhibitor, reducing waste and improving catalyst longevity during subsequent polymerization steps [2].

Benchmarking Novel Bioinspired Oxidation Catalysts

Due to its established status as a model substrate with well-characterized kinetic parameters (e.g., kcat values comparable to the native enzyme), 3,5-di-tert-butylcatechol is the reagent of choice for researchers developing new biomimetic catalysts that mimic catechol oxidase activity. Its oxidation to the stable quinone 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ) provides a reliable and quantitative readout of catalytic performance, enabling direct comparisons across different studies and catalyst designs [3].

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